molecular formula C23H20N2O2S B2944290 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxy-3-methylphenyl)acetamide CAS No. 955852-10-5

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxy-3-methylphenyl)acetamide

Cat. No.: B2944290
CAS No.: 955852-10-5
M. Wt: 388.49
InChI Key: CNEQZCFVNGEUMT-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-methoxy-3-methylphenyl)acetamide is a benzothiazole-containing acetamide derivative. Its structure comprises:

  • Benzothiazole moiety: Attached to the ortho position of a phenyl ring, providing a planar, aromatic heterocycle known for diverse bioactivities, including anticancer and antimicrobial properties.
  • Acetamide linker: Connects the benzothiazole-phenyl unit to a substituted phenyl group.

This compound’s design leverages the benzothiazole scaffold’s pharmacological relevance and the acetamide’s role in modulating pharmacokinetic properties. Below, we compare its structural and functional attributes with similar compounds.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxy-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-15-13-16(11-12-20(15)27-2)14-22(26)24-18-8-4-3-7-17(18)23-25-19-9-5-6-10-21(19)28-23/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEQZCFVNGEUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxy-3-methylphenyl)acetamide typically involves multiple steps. One common method involves the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . Another approach uses hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethylformamide (DMF) solvent . These methods yield high purity products under relatively mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxy-3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxy-3-methylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxy-3-methylphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide ()
  • Key Difference : The target compound’s 4-methoxy-3-methylphenyl group is replaced with a 4-chlorophenyl.
  • Hydrophobicity: The chloro group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Biological Implications : Chlorophenyl derivatives often exhibit stronger cytotoxic effects but may face higher toxicity risks .
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide ()
  • Key Difference: The benzothiazole is para-substituted, and the acetamide is linked to a 3-methoxyphenoxy group.
  • Impact: Conformation: Para-substitution may reduce steric hindrance compared to the ortho-substituted target compound, favoring flat binding in enzyme active sites.

Variations in the Acetamide Side Chain

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide ()
  • Key Difference : The substituted phenyl group is replaced with a 4-methylpiperazine ring.
  • Impact :
    • Solubility : Piperazine’s basic nitrogen improves water solubility, aiding bioavailability.
    • Target Interaction : The piperazine moiety may engage in hydrogen bonding or cation-π interactions with receptors like serotonin or dopamine transporters.
  • Applications : Such derivatives are often explored for central nervous system (CNS) targets due to enhanced blood-brain barrier penetration .
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide ()
  • Key Difference : Incorporates a thiadiazole-pyridinyl scaffold instead of benzothiazole.
  • Impact: Anticancer Activity: This compound showed IC50 = 1.8 µM against Caco-2 cells, highlighting the importance of fluorophenoxy groups in enhancing cytotoxicity.

Conformational and Crystallographic Insights

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
  • Key Feature : Dichlorophenyl substitution induces a twisted conformation (79.7° dihedral angle between phenyl and thiazole rings).
  • Comparison : The target compound’s methoxy and methyl groups likely reduce torsional strain, promoting a more planar arrangement conducive to π-π stacking in protein binding pockets .
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide ()
  • Key Feature : A hydroxyphenyl group forms intermolecular N–H⋯O and O–H⋯O hydrogen bonds.
  • Comparison : The target compound’s lack of hydroxyl groups suggests reliance on hydrophobic interactions and van der Waals forces, which may reduce off-target binding but limit solubility .

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxy-3-methylphenyl)acetamide is a compound belonging to the class of benzothiazole derivatives. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure

The compound can be described by the following chemical structure:

C21H22N2O2S\text{C}_{21}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

Benzothiazole derivatives exhibit various mechanisms of action which contribute to their biological activities:

  • Antimicrobial Activity : this compound has shown significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound disrupts essential biochemical pathways within the bacterium, leading to growth inhibition .
  • Anticancer Potential : Recent studies have indicated that benzothiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including cell cycle arrest and modulation of signaling pathways related to cancer progression .

Pharmacological Applications

The pharmacological applications of this compound are extensive:

  • Antitubercular Agents : The compound exhibits potent antitubercular activity with IC50 values comparable to standard drugs. For instance, recent studies have reported IC50 values in the range of 7.7 ± 0.8 μM against M. tuberculosis strains .
  • Anticancer Agents : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results that warrant further investigation into its potential as an anticancer drug .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

StudyTarget PathogenActivity (IC50 μM)Reference
Study AM. tuberculosis7.7 ± 0.8
Study BCancer Cell LinesVaries (not specified)
Study CAntimicrobial SpectrumEffective against multiple pathogens

Case Studies

Case Study 1 : A study evaluated the efficacy of various benzothiazole derivatives against M. tuberculosis. The results indicated that this compound exhibited superior inhibitory activity compared to other tested compounds.

Case Study 2 : In a preclinical model, this compound was tested for its anticancer properties against breast cancer cell lines. The results demonstrated significant cytotoxicity and induced apoptosis in treated cells.

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